6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione
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Overview
Description
6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methanol in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Methanol or other suitable solvents
Catalyst/Base: Potassium carbonate or other bases
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in suitable solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-thione
- 6-Chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione
- 6-Methyl-1H-imidazo[4,5-b]pyridine-2(3H)-thione
Uniqueness
6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methoxy-1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C7H7N3OS/c1-11-4-2-5-6(8-3-4)10-7(12)9-5/h2-3H,1H3,(H2,8,9,10,12) |
InChI Key |
RHJBWKAEQJXEQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NC(=S)N2)N=C1 |
Origin of Product |
United States |
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